

Pharmacokinetics and Pharmacodynamics of RET-IN-23: A Technical Guide

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Compound of Interest		
Compound Name:	RET-IN-23	
Cat. No.:	B14856834	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "**RET-IN-23**" is a designated placeholder for a representative selective RET (Rearranged during Transfection) inhibitor. Due to the absence of publicly available data for a compound with this specific name, this document synthesizes information from the class of selective RET inhibitors to provide a technically accurate and illustrative guide.

Introduction

The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1][2][3][4] Aberrant activation of RET through mutations or fusions is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC).[1][3][4][5] **RET-IN-23** is a potent and selective small-molecule inhibitor of RET kinase activity. This document provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of **RET-IN-23**, establishing its profile as a promising therapeutic candidate.

Pharmacokinetics

The pharmacokinetic properties of **RET-IN-23** were evaluated through a series of in vitro and in vivo studies to characterize its absorption, distribution, metabolism, and excretion (ADME) profile.



In Vitro ADME

The in vitro ADME studies were conducted to assess the metabolic stability, permeability, and potential for drug-drug interactions of **RET-IN-23**.

Parameter	System	Result
Metabolic Stability		
- t½ (min)	Human Liver Microsomes	> 60
- t½ (min)	Mouse Liver Microsomes	48
Permeability		
- Caco-2 Papp A → B (10 ⁻⁶ cm/s)	Caco-2 cell monolayer	15.2
- Efflux Ratio (B → A/A → B)	Caco-2 cell monolayer	1.8
Plasma Protein Binding		
- Human (%)	Equilibrium Dialysis	98.5
- Mouse (%)	Equilibrium Dialysis	97.2
CYP450 Inhibition		
- CYP3A4 IC ₅₀ (μM)	Recombinant Human CYP	> 50
- CYP2D6 IC50 (μM)	Recombinant Human CYP	> 50
Table 1: Summary of in vitro ADME properties of a representative selective RET inhibitor.		

In Vivo Pharmacokinetics

Single-dose pharmacokinetic studies were conducted in mice to determine the systemic exposure and key PK parameters of **RET-IN-23** following oral administration.



Parameter	Units	Value (10 mg/kg, PO)
Cmax	ng/mL	1250
Tmax	h	2.0
AUC ₀ -last	ng·h/mL	9800
t½	h	5.5
Bioavailability	%	65
Table 2: In vivo		

pharmacokinetic parameters of

a representative selective RET

inhibitor in mice.

Pharmacodynamics

The pharmacodynamic studies of **RET-IN-23** were designed to demonstrate its on-target activity, from enzymatic inhibition to cellular signaling and in vivo anti-tumor efficacy.

In Vitro Potency

The inhibitory activity of **RET-IN-23** was assessed against wild-type RET and clinically relevant mutant forms of the kinase.



Target	IC50 (nM)
RET (Wild-Type)	0.8
KIF5B-RET	0.5
CCDC6-RET	0.6
RET M918T	1.2
RET V804M	3.5
VEGFR2	>1000

Table 3: In vitro inhibitory potency of a representative selective RET inhibitor against various RET forms and the off-target kinase VEGFR2.

Cellular Activity

The ability of **RET-IN-23** to inhibit RET signaling in a cellular context was evaluated by measuring the phosphorylation of RET and its downstream effector ERK in a human lung adenocarcinoma cell line harboring a CCDC6-RET fusion.

Assay	Cell Line	IC ₅₀ (nM)
p-RET Inhibition	LC-2/ad (CCDC6-RET)	5.2
p-ERK Inhibition	LC-2/ad (CCDC6-RET)	6.8
Cell Proliferation	LC-2/ad (CCDC6-RET)	10.5
Table 4: Cellular activity of a representative selective RET inhibitor.		

In Vivo Pharmacodynamics and Efficacy

The anti-tumor activity of **RET-IN-23** was evaluated in a xenograft model using immunodeficient mice bearing tumors derived from a human cancer cell line with a KIF5B-RET fusion.

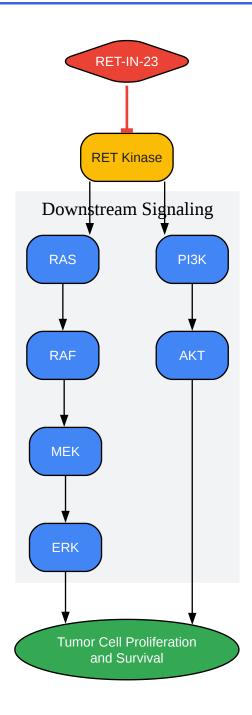


Treatment Group	Dose (mg/kg, daily)	Tumor Growth Inhibition (%)
Vehicle	-	0
RET-IN-23	10	92
RET-IN-23	30	105 (regression)
Table 5: In vivo anti-tumor efficacy of a representative selective RET inhibitor in a KIF5B-RET xenograft model.		

Signaling Pathways and Experimental Workflows RET Signaling Pathway

RET-IN-23 exerts its anti-tumor effect by inhibiting the constitutively active RET signaling pathway, which drives cell proliferation and survival in RET-altered cancers.[1][2][4] Downstream signaling cascades affected include the RAS/MAPK and PI3K/AKT pathways.[1] [2][6]





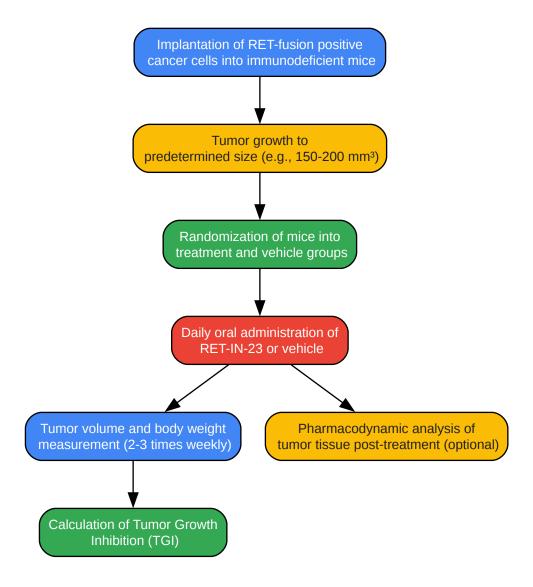
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Caption: Inhibition of the RET signaling pathway by RET-IN-23.

Experimental Workflow: In Vivo Xenograft Study

The following diagram outlines the workflow for assessing the in vivo efficacy of **RET-IN-23** in a patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model.[7][8]





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Caption: Workflow for in vivo xenograft efficacy studies.

Experimental Protocols In Vitro Kinase Assay

The inhibitory activity of **RET-IN-23** against RET kinase was determined using a biochemical assay. Recombinant human RET kinase domain was incubated with a peptide substrate and ATP. The amount of phosphorylated substrate was quantified, and IC₅₀ values were calculated from the dose-response curve of **RET-IN-23**.

Cell-Based Phospho-RET Assay



LC-2/ad cells, which harbor a CCDC6-RET fusion, were seeded in 96-well plates.[9] After overnight incubation, cells were treated with serial dilutions of **RET-IN-23** for 2 hours. Cells were then lysed, and the levels of phosphorylated RET (p-RET) and total RET were measured using an enzyme-linked immunosorbent assay (ELISA) or Western blotting. The IC₅₀ value was determined by normalizing the p-RET signal to the total RET signal.

Caco-2 Permeability Assay

Caco-2 cells were grown to form a confluent monolayer on a semi-permeable membrane in a transwell plate. **RET-IN-23** was added to either the apical (A) or basolateral (B) chamber. After incubation, the concentration of **RET-IN-23** in the opposite chamber was measured by LC-MS/MS to determine the apparent permeability coefficient (Papp). The efflux ratio was calculated as the ratio of Papp ($B \rightarrow A$) to Papp ($A \rightarrow B$).

Mouse Xenograft Model

Female athymic nude mice were subcutaneously inoculated with 5 x 10⁶ KIF5B-RET fusion-positive cells.[7] When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment and vehicle control groups. **RET-IN-23**, formulated in a suitable vehicle, was administered orally once daily. Tumor volumes were measured two to three times per week using calipers. Tumor growth inhibition was calculated at the end of the study.

Conclusion

RET-IN-23 demonstrates a promising preclinical profile, characterized by favorable pharmacokinetic properties, potent and selective inhibition of RET kinase, and robust antitumor activity in a RET-driven cancer model. These data support the continued development of **RET-IN-23** as a targeted therapy for patients with RET-altered malignancies.

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